molecular formula C24H30N4O3S2 B4047723 N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA

N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA

Cat. No.: B4047723
M. Wt: 486.7 g/mol
InChI Key: KULWIELNDURFLF-UHFFFAOYSA-N
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Description

N-(3-METHYLBUTANOYL)-N’-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLBUTANOYL)-N’-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-methylbutanoyl chloride, which is then reacted with appropriate amines and thiourea derivatives under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLBUTANOYL)-N’-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-METHYLBUTANOYL)-N’-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(3-METHYLBUTANOYL)-N’-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide
  • (4-(N-(3-Methylbutanoyl)sulfamoyl)phenyl)boronic acid

Uniqueness

N-(3-METHYLBUTANOYL)-N’-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[[4-[4-(3-methylbutanoylcarbamothioylamino)phenoxy]phenyl]carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2/c1-15(2)13-21(29)27-23(32)25-17-5-9-19(10-6-17)31-20-11-7-18(8-12-20)26-24(33)28-22(30)14-16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H2,25,27,29,32)(H2,26,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULWIELNDURFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA
Reactant of Route 2
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N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA
Reactant of Route 3
Reactant of Route 3
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N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA
Reactant of Route 6
N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA

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